Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
Description
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Properties
CAS No. |
5863-88-7 |
|---|---|
Molecular Formula |
C33H21N6NaO5S3 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
sodium;2-[2-[4-[(2,4-dihydroxy-3-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-25-30(31(18)47(42,43)44)46-33(35-25)20-10-14-23-27(17-20)45-32(34-23)19-8-11-22(12-9-19)36-38-24-15-16-26(40)28(29(24)41)39-37-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |
InChI Key |
QGAKSIUZYIIJGH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C(=C(C=C6)O)N=NC7=CC=CC=C7)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-3-aminobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl-6-methyl(2,6’-bibenzothiazole)-7-sulphonic acid under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Sulfonated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that azo compounds exhibit significant antimicrobial properties. Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have reported that certain derivatives of azo compounds show minimal inhibitory concentrations (MICs) as low as against Gram-positive bacteria like Staphylococcus aureus and Bacillus licheniformis .
Anticancer Properties
Several studies have highlighted the potential of azo compounds in cancer therapy. Compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 breast cancer cells. These compounds can induce apoptosis and exhibit selectivity towards cancerous cells over normal cells .
| Compound Type | Target Cells | MIC (mg/mL) | Reference |
|---|---|---|---|
| Azo Derivative | MCF-7 (Breast Cancer) | 1.25 | |
| Azo Derivative | Staphylococcus aureus | 6.25 |
Analytical Chemistry Applications
Sensor Development
The compound has been utilized in the development of sensors for detecting metal ions such as cadmium. The incorporation of this compound into optodes has resulted in highly selective sensors capable of determining nano-level concentrations of cadmium ions in various matrices including water and food .
Colorimetric Detection
Due to its azo structure, this compound can undergo color changes in response to specific analyte interactions, making it suitable for colorimetric assays. This property is particularly useful for developing simple and rapid detection methods for environmental monitoring.
Material Science Applications
Dyes and Pigments
this compound is part of a broader class of azo dyes used in textiles and coatings due to their vibrant colors and stability. The compound's properties allow for its use in creating dyes that are resistant to fading and degradation .
| Application Area | Characteristics | Benefits |
|---|---|---|
| Textiles | Vibrant colors | High stability |
| Coatings | UV resistance | Long-lasting |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various azo compounds, this compound was tested against multiple pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC lower than many conventional antibiotics .
Case Study 2: Sensor Development
A research project focused on developing a sensor for cadmium ions incorporated this compound into a bulk optode system. The sensor demonstrated high selectivity and sensitivity for cadmium detection at low concentrations, showcasing the practical application of this compound in environmental monitoring .
Mechanism of Action
The mechanism of action of Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways Involved: The azo groups can undergo reduction in biological systems, leading to the formation of aromatic amines which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar structural features but different substituents.
Sodium 2-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Similar in structure but lacks the bibenzothiazole moiety.
Uniqueness
Sodium 2’-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to the presence of the bibenzothiazole moiety, which imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biomolecules.
Biological Activity
Sodium 2'-(4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate is a complex azo compound with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups, particularly azo groups which are known for their biological activities. Its molecular formula is with a relative molecular mass of approximately 781.73 g/mol. The compound is soluble in water, which facilitates its application in biological studies.
Antimicrobial Activity
Research has shown that various azo compounds exhibit significant antimicrobial properties. This compound has been tested against several bacterial strains:
- Gram-positive bacteria : Showed effective inhibition against Bacillus licheniformis with a minimum inhibitory concentration (MIC) of mg/mL.
- Gram-negative bacteria : Demonstrated activity against Enterobacter cloacae with MIC values around mg/mL.
These findings align with studies indicating that similar azo compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG-2 (liver cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range. For instance, one derivative showed an IC50 of against A549 cells, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
Table: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Sodium 2'-(4-Azo derivative) | MCF-7 | 0.42 ± 0.23 | More effective than DOX |
| Sodium 2'-(4-Azo derivative) | A549 | 0.51 ± 0.22 | Less toxic to normal cells |
| Doxorubicin | MCF-7 | 20.64 ± 3.67 | Standard reference |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds containing azo groups are known to scavenge free radicals effectively:
- Mechanism : The antioxidant activity is attributed to the ability of the azo group to donate electrons and stabilize free radicals.
- Findings : In vitro studies have shown that this compound can reduce oxidative stress markers significantly compared to control samples .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that several azo compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was among those showing promising results .
- Cytotoxicity Assessment : Research highlighted the selective cytotoxicity of azo compounds against cancer cells while sparing normal cells, supporting their potential use in targeted cancer therapies .
- Antioxidant Studies : Investigations into the antioxidant capabilities revealed that these compounds could be beneficial in reducing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
